1H NMR and 13C NMR spectral data for 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
1H NMR and 13C NMR spectral data for 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
An In-depth Technical Guide
Title: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Abstract
This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole. As a key building block in medicinal chemistry and materials science, the unambiguous structural verification of this molecule is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, offering predictive data based on established principles and spectral data from analogous structures. It explains the causality behind spectral features, including chemical shifts and coupling constants, and provides a robust, self-validating protocol for data acquisition and analysis.
Introduction
The 1,2,3-Triazole Scaffold in Modern Chemistry
The 1,2,3-triazole ring system is a cornerstone of modern synthetic chemistry, largely due to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[1][2] This five-membered heterocycle is not merely a linker; its high dipole moment, stability to metabolic degradation, and capacity for hydrogen bonding make it a valuable pharmacophore in drug design.[1] Consequently, 1,4-disubstituted 1,2,3-triazoles are integral components of numerous biologically active compounds.[1][3]
Structural Features of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
The title compound incorporates three key structural motifs, each influencing its overall spectral signature:
-
1,4-Disubstituted 1,2,3-Triazole Ring: This forms the core of the molecule. The single proton on this ring (H-5) provides a distinct and easily identifiable NMR signal.
-
Chloromethyl Group (-CH₂Cl): Attached at the C-4 position, this reactive group serves as a handle for further synthetic elaboration. The electronegative chlorine atom significantly influences the chemical shift of the adjacent methylene protons and carbon.
-
1-(3-fluorophenyl) Group: This substituent at the N-1 position introduces aromaticity and a fluorine atom. The fluorine atom is a crucial NMR probe, as it couples not only to adjacent protons but also to carbon atoms over multiple bonds, providing a powerful tool for structural confirmation.[4][5]
The Critical Role of NMR Spectroscopy in Structural Elucidation
NMR spectroscopy is the definitive technique for the structural analysis of organic molecules in solution.[6][7] For a molecule like 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, a combination of ¹H, ¹³C, and often 2D NMR experiments (e.g., HSQC, HMBC) is required to unequivocally assign all proton and carbon signals, confirming regiochemistry and substituent placement.[8][9]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The analysis is typically performed in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS).[1][10] It is important to note that solvent choice can influence chemical shifts, particularly for protons capable of hydrogen bonding or near polar functional groups.[6][11][12]
Detailed Signal Assignment and Interpretation
-
Triazole Proton (H-5): A single proton is attached to the C-5 carbon of the triazole ring. This proton is expected to appear as a sharp singlet, as there are no adjacent protons within three bonds to cause spin-spin coupling. Due to the aromatic and electron-withdrawing nature of the triazole ring, this signal will be significantly downfield, typically in the range of δ 7.8 - 8.2 ppm .[8]
-
Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and will appear as a singlet. The adjacent electronegative chlorine atom and the attached triazole ring deshield these protons, shifting them downfield. The expected chemical shift is in the region of δ 4.6 - 4.8 ppm .[13]
-
3-Fluorophenyl Protons (Aromatic Region): The 3-fluorophenyl group contains four aromatic protons, all of which are chemically distinct. They will appear in the aromatic region of the spectrum, typically between δ 7.2 - 7.8 ppm . The splitting pattern will be complex due to both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. A detailed breakdown is as follows:
-
H-2': This proton is ortho to the point of attachment and ortho to the fluorine. It will likely appear as a doublet of triplets or a complex multiplet.
-
H-4': This proton is para to the point of attachment and ortho to the fluorine. It will likely appear as a doublet of triplets or a complex multiplet.
-
H-5': This proton is meta to the point of attachment and para to the fluorine. It will likely appear as a complex multiplet, often a triplet of doublets.
-
H-6': This proton is ortho to the point of attachment and meta to the fluorine. It will likely appear as a complex multiplet, often a triplet of doublets.
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 (Triazole) | 7.8 - 8.2 | s (singlet) | N/A |
| -CH₂Cl | 4.6 - 4.8 | s (singlet) | N/A |
| H-2', H-4', H-5', H-6' | 7.2 - 7.8 | m (multiplet) | JHH ≈ 7-9 Hz, JHF ≈ 2-10 Hz |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The presence of fluorine introduces additional complexity and valuable information through carbon-fluorine coupling.[4][5][14]
Detailed Signal Assignment and Interpretation
-
Triazole Carbons (C-4 and C-5): The two sp² hybridized carbons of the triazole ring are expected in the aromatic region.
-
C-4: This is a quaternary carbon, substituted with the chloromethyl group and attached to the N-1 substituted nitrogen. Its signal is expected around δ 144 - 147 ppm .[15]
-
C-5: This carbon is attached to a hydrogen atom. Its signal is typically found slightly upfield from the substituted carbon, in the range of δ 123 - 126 ppm .[8][15]
-
-
Chloromethyl Carbon (-CH₂Cl): This sp³ hybridized carbon is shifted downfield due to the attached chlorine. Its resonance is predicted to be in the range of δ 34 - 36 ppm .[13]
-
3-Fluorophenyl Carbons (Aromatic Region): The six carbons of the fluorophenyl ring will give six distinct signals, four of which will be split into doublets due to coupling with the ¹⁹F nucleus.
-
C-1' (ipso-C): The carbon directly attached to the triazole ring. Expected around δ 137 - 139 ppm . It will exhibit a small (³JC-F) coupling.
-
C-2': Ortho to the triazole, meta to the fluorine. Expected around δ 115 - 118 ppm . It will show a significant (²JC-F) coupling constant.
-
C-3' (C-F): The carbon directly bonded to fluorine. This signal will be downfield due to the electronegativity of fluorine and will show a very large one-bond coupling constant (¹JC-F). Expected around δ 161 - 164 ppm .[16]
-
C-4': Para to the triazole, ortho to the fluorine. Expected around δ 125 - 128 ppm . It will show a significant (²JC-F) coupling.
-
C-5': Meta to the triazole, para to the fluorine. Expected around δ 131 - 133 ppm . It will show a smaller (⁴JC-F) coupling.
-
C-6': Ortho to the triazole, meta to the fluorine. Expected around δ 120 - 123 ppm . It will show a (³JC-F) coupling.
-
The Influence of Fluorine: ¹³C-¹⁹F Coupling Constants
The magnitude of the nJC-F coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms and provides definitive evidence for the substitution pattern.[4][17]
-
¹JC-F: Typically very large, in the range of 240 - 255 Hz .[4]
-
³JC-F: Smaller, in the range of 5 - 10 Hz .
-
⁴JC-F: Usually the smallest, around 1 - 4 Hz .[14]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted nJC-F (Hz) |
| C-4 (Triazole) | 144 - 147 | N/A |
| C-5 (Triazole) | 123 - 126 | N/A |
| -CH₂Cl | 34 - 36 | N/A |
| C-1' (ipso-C) | 137 - 139 | ³J ≈ 5-10 |
| C-2' | 115 - 118 | ²J ≈ 17-25 |
| C-3' (C-F) | 161 - 164 | ¹J ≈ 240-255 |
| C-4' | 125 - 128 | ²J ≈ 17-25 |
| C-5' | 131 - 133 | ⁴J ≈ 1-4 |
| C-6' | 120 - 123 | ³J ≈ 5-10 |
Experimental Protocol for NMR Data Acquisition
Rationale for Experimental Design
The goal of the experimental protocol is to obtain high-resolution, high signal-to-noise spectra that allow for the accurate determination of chemical shifts and coupling constants. The choice of solvent is critical; CDCl₃ is an excellent non-polar choice, while DMSO-d₆ can be used for less soluble compounds.[6] A standard 400 or 500 MHz spectrometer is sufficient for resolving all signals in this molecule.[1][18]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Parameters for ¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters for ¹³C NMR:
-
Spectrometer: 100 MHz (for a 400 MHz ¹H).
-
Pulse Program: Proton-decoupled with NOE (zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher, as ¹³C is much less sensitive than ¹H.
-
Temperature: 298 K.
-
Workflow for NMR Analysis
Caption: Workflow for acquiring and analyzing NMR spectra.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules, 1D NMR spectra may not be sufficient for complete assignment. 2D NMR experiments provide through-bond correlation data that solidifies the structural analysis.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is invaluable for definitively linking the signals of H-5, -CH₂Cl, and the aromatic protons to their respective carbon atoms (C-5, -CH₂Cl, and C-2'/4'/5'/6').
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For example, the triazole proton (H-5) should show a correlation to the substituted triazole carbon (C-4). The chloromethyl protons (-CH₂Cl) should show correlations to C-4 and C-5 of the triazole ring.
Caption: Logical workflow for using 2D NMR to confirm assignments.
Conclusion
The structural elucidation of 4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The key diagnostic signals include the downfield singlet of the triazole H-5 proton, the singlet for the chloromethyl group, and the complex splitting patterns in both the ¹H and ¹³C spectra arising from proton-fluorine and carbon-fluorine couplings. By following the detailed experimental protocol and utilizing advanced 2D NMR techniques when necessary, researchers can obtain unambiguous and reliable characterization data, ensuring the structural integrity of this versatile chemical building block for applications in drug discovery and materials science.
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